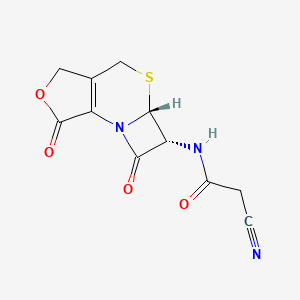

Cefacetrile Lactone

説明

Cefacetrile Lactone is a derivative of Cefacetrile, a first-generation cephalosporin antibiotic. Cefacetrile is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine for the treatment of mastitis in lactating cows and in human medicine for treating bacterial infections .

特性

分子式 |

C11H9N3O4S |

|---|---|

分子量 |

279.27 g/mol |

IUPAC名 |

2-cyano-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |

InChI |

InChI=1S/C11H9N3O4S/c12-2-1-6(15)13-7-9(16)14-8-5(3-18-11(8)17)4-19-10(7)14/h7,10H,1,3-4H2,(H,13,15)/t7-,10-/m1/s1 |

InChIキー |

QRJYKGOEYRKBRL-GMSGAONNSA-N |

異性体SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC#N)SC2 |

正規SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC#N)SC2 |

製品の起源 |

United States |

準備方法

Cefacetrile Lactone is synthesized from Cefacetrile through a series of chemical reactions. The primary synthetic route involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms Cefacetrile, which can then be converted into its lactone form through further chemical processes. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

化学反応の分析

Cefacetrile Lactone undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, Cefacetrile Lactone can hydrolyze to form hydroxyacid

Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.

科学的研究の応用

Cefacetrile Lactone has several scientific research applications:

作用機序

Cefacetrile Lactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

類似化合物との比較

Cefacetrile Lactone is unique among cephalosporins due to its lactone structure. Similar compounds include other first-generation cephalosporins such as:

- Cephalothin

- Cephaloridine

- Cephalexin

These compounds share a similar mechanism of action but differ in their chemical structures and spectrum of activity. Cefacetrile Lactone’s lactone form may offer distinct advantages in terms of stability and biological activity .

Q & A

Q. How should researchers document and share negative or inconclusive results from Cefacetrile Lactone studies?

- Methodological Answer : Publish in repositories like Zenodo or Figshare with detailed metadata (experimental conditions, raw data). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure usability. Cite negative results in review articles to prevent redundant studies and highlight research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。